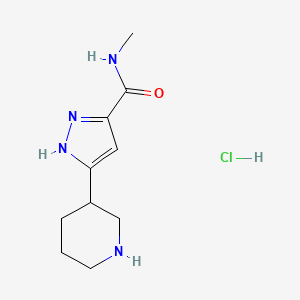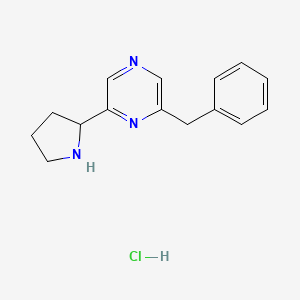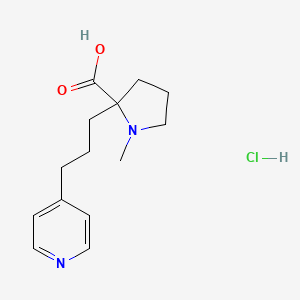
1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride (MPPC) is an organic compound belonging to the pyrrolidine class of compounds. It is a colorless, crystalline solid that is soluble in water and ethanol. MPPC is widely used in scientific research due to its unique properties, such as its ability to interact with proteins and its high solubility in aqueous solutions. In
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Pyrazole derivatives, closely related to the compound , have been synthesized and analyzed using various spectroscopic techniques and theoretical calculations (Shen, Huang, Diao & Lei, 2012).
- Catalytic Esterification : Pyrrolidine derivatives are used as catalysts in esterification reactions, demonstrating their potential in organic synthesis (Sano et al., 2006).
Chemical Synthesis and Derivatives
- Derivative Synthesis : The synthesis of various pyrrolidine derivatives highlights the compound's versatility in creating different chemical structures (Bencková & Krutošíková, 1997).
- Hydrogenation Synthesis : Pyrrolidine and piperidine derivatives have been synthesized through hydrogenation, indicating a method for producing similar compounds (Tsui & Wood, 1979).
Applications in Chemistry and Biology
- Antimicrobial Activity : Pyrrolidine derivatives have been found to possess antimicrobial properties, which could imply similar potential for the compound (Nural et al., 2018).
- Chemical Identification and Derivatization : Derivatives of pyrrolidine have been identified and characterized using various spectroscopic methods, demonstrating the compound's relevance in forensic science and analytical chemistry (Nycz et al., 2016).
Additional Insights
- Polar Cycloaddition Studies : Pyrrolidines' involvement in polar cycloaddition reactions suggests potential applications in synthetic chemistry (Żmigrodzka et al., 2022).
- Corrosion Inhibition : Certain pyrrolidine derivatives have been studied as corrosion inhibitors, indicating possible industrial applications of similar compounds (Jeeva et al., 2015).
properties
IUPAC Name |
1-methyl-2-(3-pyridin-4-ylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-16-11-3-8-14(16,13(17)18)7-2-4-12-5-9-15-10-6-12;/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHCSEIGJWJBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1(CCCC2=CC=NC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



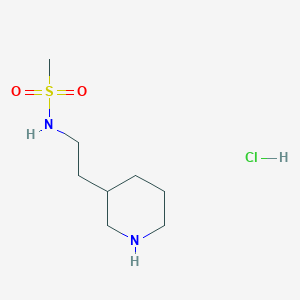



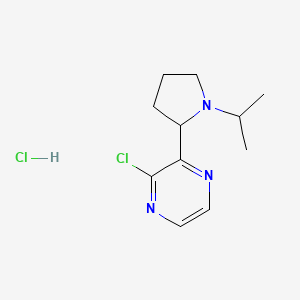




![3-Piperidin-3-yl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide hydrochloride](/img/structure/B1402547.png)

